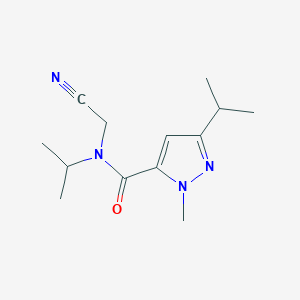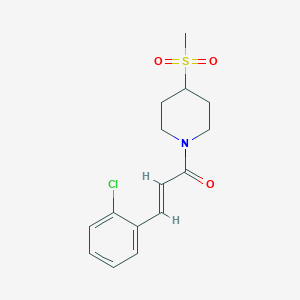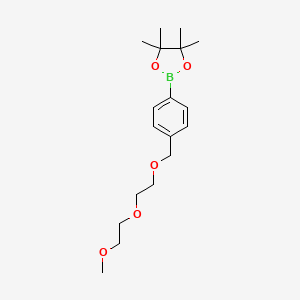
2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a boronic ester group and a triethylene glycol monomethyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylphenylboronic acid and triethylene glycol monomethyl ether.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-bromomethylphenylboronic acid is reacted with triethylene glycol monomethyl ether in a solvent such as tetrahydrofuran (THF) at elevated temperatures (typically around 80-100°C) to form the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reduction reactions can target the phenyl ring or the boronic ester group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group. Reagents such as halides or organometallic compounds are often employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., bromides, chlorides), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for the synthesis of biaryl compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic esters are explored for their potential as enzyme inhibitors. This compound, due to its boronic ester group, can interact with enzymes that have active sites containing serine or threonine residues, making it a candidate for the development of enzyme inhibitors.
Medicine
In medicine, boronic esters are investigated for their potential use in drug delivery systems. The triethylene glycol monomethyl ether moiety in this compound can enhance its solubility and biocompatibility, making it suitable for drug formulation.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a coupling agent in organic synthesis. Additionally, the triethylene glycol monomethyl ether moiety can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromomethylphenylboronic Acid: A precursor in the synthesis of the target compound.
Triethylene Glycol Monomethyl Ether: A component of the target compound that enhances solubility.
Uniqueness
2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a triethylene glycol monomethyl ether moiety. This combination provides both reactivity and solubility, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[4-[2-(2-methoxyethoxy)ethoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO5/c1-17(2)18(3,4)24-19(23-17)16-8-6-15(7-9-16)14-22-13-12-21-11-10-20-5/h6-9H,10-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKKTHGPBRAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)
![N-[(furan-2-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide](/img/structure/B2627788.png)
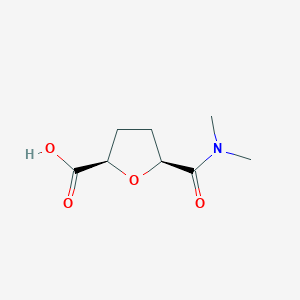
![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
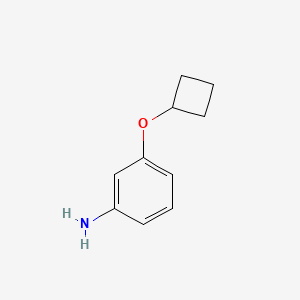
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
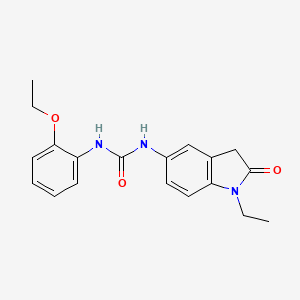
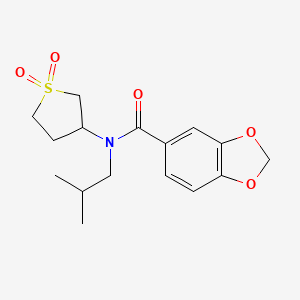
![1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2627798.png)
![2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2627801.png)
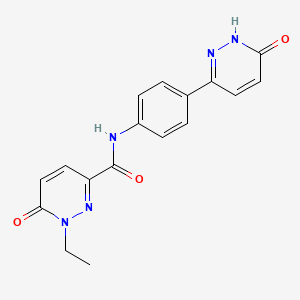
![2-(4-chlorophenyl)-3-(4-methylphenyl)-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2627803.png)
